molecular formula C18H20O3 B4158141 4-[3-(2,4-dimethylphenoxy)propoxy]benzaldehyde

4-[3-(2,4-dimethylphenoxy)propoxy]benzaldehyde

Cat. No.: B4158141
M. Wt: 284.3 g/mol
InChI Key: HZJIELRAVLYMRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(2,4-dimethylphenoxy)propoxy]benzaldehyde is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

The synthesis of 4-[3-(2,4-dimethylphenoxy)propoxy]benzaldehyde typically involves multiple steps. One common method is the reaction of 2,4-dimethylphenol with 3-chloropropanol to form 3-(2,4-dimethylphenoxy)propanol. This intermediate is then reacted with 4-formylbenzoic acid under specific conditions to yield the final product. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of catalysts and controlled reaction environments to ensure high yield and purity.

Chemical Reactions Analysis

4-[3-(2,4-dimethylphenoxy)propoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Scientific Research Applications

4-[3-(2,4-dimethylphenoxy)propoxy]benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[3-(2,4-dimethylphenoxy)propoxy]benzaldehyde depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific physiological effects. The exact pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

Similar compounds include:

    4-[3-(dimethylamino)propoxy]benzaldehyde: This compound has a similar structure but with a dimethylamino group instead of the dimethylphenoxy group.

    4-[3-(diethylamino)propoxy]benzaldehyde: Similar to the above but with a diethylamino group.

    4-[3-(2,6-dimethylphenoxy)propoxy]benzaldehyde: This compound has a different substitution pattern on the phenoxy group.

Properties

IUPAC Name

4-[3-(2,4-dimethylphenoxy)propoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-14-4-9-18(15(2)12-14)21-11-3-10-20-17-7-5-16(13-19)6-8-17/h4-9,12-13H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJIELRAVLYMRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCOC2=CC=C(C=C2)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(2,4-dimethylphenoxy)propoxy]benzaldehyde
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-[3-(2,4-dimethylphenoxy)propoxy]benzaldehyde
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-[3-(2,4-dimethylphenoxy)propoxy]benzaldehyde
Reactant of Route 4
Reactant of Route 4
4-[3-(2,4-dimethylphenoxy)propoxy]benzaldehyde
Reactant of Route 5
Reactant of Route 5
4-[3-(2,4-dimethylphenoxy)propoxy]benzaldehyde
Reactant of Route 6
Reactant of Route 6
4-[3-(2,4-dimethylphenoxy)propoxy]benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.